molecular formula C14H18N4O3 B7046836 Methyl 3-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate

Methyl 3-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate

Cat. No.: B7046836
M. Wt: 290.32 g/mol
InChI Key: ILKSBVIETUJRBK-UHFFFAOYSA-N
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Description

Methyl 3-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring substituted with a methyl 3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl group, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methylpyrazol-3-yl and cyclohexane-1-carboxylate as starting materials.

  • Reaction Steps: The process involves multiple steps, including the formation of the oxadiazole ring and subsequent esterification.

  • Conditions: Reactions are often carried out under controlled temperature and pressure conditions, using catalysts to improve yield and selectivity.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions may involve the replacement of functional groups on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

  • Substitution: Halogenating agents, nucleophiles, and polar solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated cyclohexanes or substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, aiding in the understanding of enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is utilized in the production of advanced materials and polymers, contributing to the development of new technologies.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, modulating biological processes. The exact mechanism of action depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

  • Methyl 3-(1-methylpyrazol-3-yl)propanoate: A related ester with a simpler structure.

  • Methyl 3-(3-methylpyrazol-1-yl)acrylate: Another ester with a different substitution pattern on the pyrazole ring.

  • 2-methyl-3-[1-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperidin-4-yl]-1H-indole: A more complex molecule with additional heterocyclic rings.

Uniqueness: Methyl 3-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and unique properties make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

methyl 3-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-18-7-6-11(16-18)12-15-13(21-17-12)9-4-3-5-10(8-9)14(19)20-2/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKSBVIETUJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NOC(=N2)C3CCCC(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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